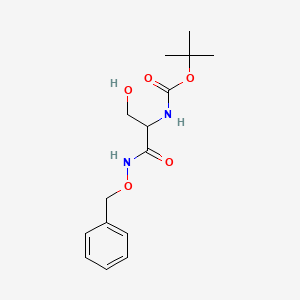

HOCH2CH(NH-t-Boc)CONHOBn

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O5 |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

tert-butyl N-[3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-12(9-18)13(19)17-21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,20)(H,17,19) |

InChI Key |

BEXBKUKHTOBXHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NOCC1=CC=CC=C1 |

Origin of Product |

United States |

Nomenclature, Structural Features, and Stereochemical Attributes of 2s 2 Tert Butoxycarbonylamino 3 Hydroxy N Benzyloxy Propanamide

Systematic IUPAC Naming and Standard Chemical Representation

The systematic IUPAC name for this compound is (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(phenylmethoxy)propanamide. This name precisely describes the molecular architecture, starting with the propane (B168953) backbone. The "(2S)" designation indicates the stereochemistry at the second carbon atom. The substituents are named and located as follows: a hydroxyl group at the third carbon, a tert-butoxycarbonylamino group at the second carbon, and an N-benzyloxy group attached to the propanamide nitrogen.

The compound is also commonly referred to by various synonyms, including Boc-L-Serine-N-benzyloxyamide and N-(tert-Butoxycarbonyl)-L-serine N'-benzyloxyamide. These names, while less formal, are frequently used in scientific literature for brevity.

Table 1: Chemical Identifiers for (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide

| Identifier | Value |

| IUPAC Name | (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(phenylmethoxy)propanamide |

| Molecular Formula | C15H22N2O5 |

| Common Synonyms | Boc-L-Serine-N-benzyloxyamide, N-(tert-Butoxycarbonyl)-L-serine N'-benzyloxyamide |

Chiral Center Configuration at the Alpha-Carbon and Implications for Stereochemical Purity in Synthesis

The alpha-carbon (C2) of the serine backbone is a chiral center, giving rise to two possible enantiomers. The "(2S)" designation specifies the L-configuration, which is the naturally occurring form of serine. The spatial arrangement of the substituents around this chiral center is crucial for the biological activity of molecules derived from this compound, as stereochemistry often dictates molecular recognition and interaction with biological targets.

Maintaining stereochemical purity during the synthesis of (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide and its subsequent reactions is of paramount importance. americanpeptidesociety.org Racemization, the process of converting a chirally pure compound into a mixture of enantiomers, can be a significant challenge, particularly under harsh reaction conditions. creative-peptides.com The choice of protecting groups and reaction conditions is therefore critical to preserve the desired stereochemical integrity.

Analysis of Protecting Groups:

The strategic use of protecting groups is a cornerstone of modern organic synthesis, and this compound exemplifies this principle with the presence of both a tert-Butoxycarbonyl (Boc) group and an O-benzyl group.

The tert-Butoxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality in amino acids and peptides. creative-peptides.com Its primary role is to temporarily mask the nucleophilicity of the alpha-amino group, preventing it from participating in unwanted side reactions during subsequent synthetic steps. researchgate.netmasterorganicchemistry.com

The Boc group is known for its stability under a broad range of conditions, including those that are basic or nucleophilic. researchgate.net However, it is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgchemistrysteps.com This acid lability is a key feature, allowing for selective deprotection without affecting other acid-stable protecting groups that may be present in the molecule. wikipedia.org The mechanism of cleavage involves the formation of a stable tert-butyl cation. chemistrysteps.com

Table 2: Common Cleavage Conditions for the Boc Group

| Reagent | Solvent |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |

| Hydrogen chloride (HCl) | Methanol (MeOH) or Ethyl Acetate |

| Aluminum chloride (AlCl3) | - |

| Trimethylsilyl iodide (TMSI) followed by Methanol (MeOH) | - |

This table provides a summary of common reagents used for the deprotection of the Boc group. wikipedia.org

The O-benzyl group serves to protect the oxygen of the hydroxamate functionality. eie.gr Hydroxamic acids themselves are important functional groups in many biologically active molecules, but their direct synthesis can be challenging. nih.gov The use of an O-benzyl protected hydroxylamine (B1172632) allows for the formation of the N-O bond, which can later be deprotected to reveal the free hydroxamic acid. nih.gov

The O-benzyl group is stable under the acidic and basic conditions typically used for Boc group manipulation, providing orthogonality in protection schemes. organic-chemistry.org Cleavage of the O-benzyl group is most commonly achieved through catalytic hydrogenolysis. commonorganicchemistry.comresearchgate.net This reaction involves the use of a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like formic acid or 2-propanol. organic-chemistry.orgcdnsciencepub.com This method is generally mild and selective. organic-chemistry.org Photochemical methods for the cleavage of O-benzyl groups on hydroxamates have also been explored. eie.grnih.govresearchgate.net

Table 3: Common Cleavage Conditions for the O-Benzyl Group

| Method | Reagents |

| Catalytic Hydrogenolysis | H2, Pd/C |

| Catalytic Transfer Hydrogenation | Formic acid, Pd/C or 2-Propanol, Pd/C |

This table outlines common methods for the removal of the O-benzyl protecting group. organic-chemistry.orgcommonorganicchemistry.comcdnsciencepub.com

Significance of the Free Hydroxyl Group on the Serine Side Chain in Chemical Reactivity and Intermolecular Interactions

A notable feature of (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide is the presence of an unprotected hydroxyl group on the serine side chain. This free hydroxyl group has significant implications for both the chemical reactivity of the molecule and its potential for intermolecular interactions.

The hydroxyl group is a nucleophile and can participate in various chemical reactions. britannica.com In some synthetic strategies, it may be necessary to protect this hydroxyl group to prevent unwanted side reactions, for example, by forming an ether or an ester. acs.org However, in other contexts, the free hydroxyl group is a key functional handle for further modification. acs.org For instance, it can be a site for phosphorylation, a critical post-translational modification in biological systems.

Furthermore, the hydroxyl group is capable of forming hydrogen bonds, both intramolecularly and intermolecularly. researchgate.net These hydrogen bonds can influence the conformation of the molecule and its interactions with other molecules, including solvents and biological receptors. researchgate.net The ability to act as both a hydrogen bond donor and acceptor makes the serine side chain a crucial element in determining the three-dimensional structure and binding properties of peptides and proteins. britannica.com The reactivity of the free hydroxyl group can also be exploited in certain chemical modifications, though care must be taken to avoid unwanted reactions like β-elimination under basic conditions. nih.gov

Reactivity and Mechanistic Investigations of 2s 2 Tert Butoxycarbonylamino 3 Hydroxy N Benzyloxy Propanamide

Selective Deprotection Strategies

The selective removal of the tert-Butoxycarbonyl (Boc) and O-benzyl (Bn) protecting groups is crucial for the further functionalization of (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide. The orthogonal nature of these groups allows for their independent cleavage under specific reaction conditions.

Hydrogenolytic Removal of the O-Benzyl Group to Yield Hydroxamic Acids

The O-benzyl group of N-(benzyloxy)propanamide derivatives can be efficiently and cleanly removed via catalytic hydrogenolysis to yield the corresponding hydroxamic acid. This method is widely employed due to its mild conditions and high yields. The reaction typically involves the use of hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).

The hydrogenolysis of the N–O bond proceeds under neutral conditions, which preserves the acid-labile Boc protecting group and the stereochemical integrity of the chiral center. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol.

General Reaction Scheme: HOCH₂CH(NH-t-Boc)CONHOBn + H₂ --(Pd/C)--> HOCH₂CH(NH-t-Boc)CONHOH + Toluene

Research has demonstrated that this deprotection strategy is effective for a wide range of substrates. For instance, coupling reactions of carboxylic acids with O-benzylhydroxylamine, followed by hydrogenolysis of the benzyl (B1604629) group, is a standard method for synthesizing hydroxamic acids, often in excellent yields nih.gov. This approach is applicable to the synthesis of enantiopure hydroxamates of α-amino acids and peptides nih.gov.

Acid-Mediated Cleavage of the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely used amine protecting group that is readily cleaved under acidic conditions. This deprotection proceeds via a mechanism involving the formation of a stable tert-butyl cation. Common reagents for Boc removal include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or strong acids like hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.

The choice of acid and reaction conditions can be tailored to the substrate's sensitivity. For (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide, the conditions must be selected to avoid cleavage of the O-benzyl group, which is generally stable to acidic conditions that remove the Boc group.

General Reaction Scheme: HOCH₂CH(NH-t-Boc)CONHOBn + Acid --> [HOCH₂CH(NH₃⁺)CONHOBn]X⁻ + Isobutylene (B52900) + CO₂

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 0 °C to Room Temperature |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | 4M HCl in Dioxane, Room Temperature |

Photochemical Cleavage of O-Benzyl-Type Protected Hydroxamates

Photolabile protecting groups (PPGs) offer spatial and temporal control over deprotection reactions. While the simple benzyl group is not efficiently photolabile, substituted benzyl groups, particularly those containing a nitro group, can be cleaved using UV light wikipedia.org. The o-nitrobenzyl group is a classic example of a PPG nih.govrsc.org.

The photochemical cleavage of O-2-nitrobenzyl protected hydroxamates can lead to the formation of amides through N-O bond cleavage eie.gr. The reaction often proceeds in good to excellent yields in the presence of an amine, which facilitates the formation of an electron donor-acceptor (EDA) complex eie.gr. This method bypasses the need for a catalyst in some cases. Although the parent compound, (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide, lacks the necessary chromophore for efficient photolysis, its derivatives containing moieties like the o-nitrobenzyl group could be susceptible to this mode of deprotection dtu.dkeie.grsemanticscholar.org.

Transformations Involving the Hydroxamate Functionality

Following deprotection of the O-benzyl group, the resulting hydroxamic acid functionality serves as a versatile intermediate for further synthetic modifications.

N-O Bond Cleavage Reactions Leading to Amides

The N-O bond in hydroxamic acids is relatively weak and can be cleaved under various reductive conditions to yield the corresponding amides. This transformation is a key step in converting the hydroxamate into a more stable amide functionality.

Several methods have been developed for this reductive cleavage:

Titanium(III)-mediated reduction: Titanium(III) chloride is an effective reagent for the reduction of hydroxamic acids to their corresponding amides nih.govacs.org. The reaction typically requires two molar equivalents of the titanium(III) reagent nih.gov.

Ruthenium(II)-catalyzed reduction: A convenient method for the reductive cleavage of N–O bonds utilizes a ruthenium(II) catalyst with a formic acid/triethylamine mixture as the hydride source rsc.org.

Metal-free reductions: Various metal-free conditions have also been reported. These include the use of elemental sulfur in the presence of DABCO and DMSO, or the use of neutral organic super-electron donors rsc.orgorganic-chemistry.org. Thioacetic acid in the presence of ammonium (B1175870) bicarbonate has also been shown to efficiently cleave the N-O bond organic-chemistry.org.

| Reagent/System | Product | Key Features | Reference |

|---|---|---|---|

| Titanium(III) chloride | Amide | Effective for various hydroxamic acids | nih.govacs.org |

| Ru(II) catalyst / HCOOH/NEt₃ | Amide | Catalytic, good functional group tolerance | rsc.org |

| Elemental Sulfur / DABCO | Amide | Metal-free conditions | rsc.org |

| Organic Super-Electron Donor | Amide | Metal-free, mild conditions | organic-chemistry.org |

Carbodiimide-Mediated Lossen Rearrangement for Urea (B33335) and Ureidopeptide Synthesis

The Lossen rearrangement is a classical reaction that converts a hydroxamic acid into an isocyanate, which can then be trapped by a nucleophile wikipedia.orgrsc.org. When N-urethane protected α-amino hydroxamic acids are subjected to this rearrangement in the presence of an amino acid ester, it provides a powerful method for the synthesis of ureidopeptides core.ac.uknih.govrsc.org.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can mediate this rearrangement under mild, neutral conditions core.ac.ukresearchgate.netunacademy.com. The reaction proceeds by the activation of the hydroxamic acid by the carbodiimide, followed by the rearrangement to an isocyanate intermediate. This intermediate is then trapped in situ by an amine or amino acid ester to form the desired urea or ureidopeptide product in a one-pot synthesis nih.govrsc.orgrsc.org. This method is compatible with common N-protecting groups like Boc, Z, and Fmoc core.ac.uknih.govresearchgate.net. Other reagents like carbonyldiimidazole (CDI) can also mediate this transformation, offering a green alternative with simple byproducts organic-chemistry.orgresearchgate.net.

Mechanism Outline:

Activation of the hydroxamic acid with a carbodiimide.

Rearrangement of the activated intermediate to form an isocyanate.

Nucleophilic attack by an amine on the isocyanate to form a urea linkage.

This single-pot procedure allows for the efficient synthesis of peptidyl ureas with good yields core.ac.uknih.govrsc.org.

| Mediating Reagent | Key Advantage | Reference |

|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproducts, mild conditions | researchgate.net |

| DCC (N,N'-dicyclohexylcarbodiimide) | Commonly used, effective | unacademy.com |

| CDI (Carbonyldiimidazole) | "Green" alternative, gaseous byproducts | organic-chemistry.orgresearchgate.net |

| 4-NBsOXY | Prevents racemization, compatible with common protecting groups | organic-chemistry.orgacs.org |

Amide-Forming Chemical Ligation Reactions via O-Acyl Hydroxamic Acids

Chemical ligation strategies are powerful tools for the synthesis of large peptides and proteins by joining unprotected peptide fragments. One such method involves the use of O-acyl hydroxamic acids as key intermediates. This approach leverages the intrinsic reactivity of hydroxamic acids to facilitate amide bond formation through a rapid and efficient intramolecular O,N-acyl shift. pnas.orgnih.govpentelutelabmit.com

The general mechanism begins with the reaction of a peptide containing a hydroxamic acid moiety with a peptide-α-thioester. This initial step forms an "O-acyl isopeptide" intermediate. pnas.org Subsequently, this intermediate undergoes a spontaneous rearrangement to yield a stable, native peptide bond. This process is a notable example of an O,N-acyl shift that proceeds quickly in aqueous conditions, often with minimal interference from hydrolysis. nih.govpentelutelabmit.com

Research has demonstrated the viability of this strategy using peptides containing an aspartic acid-β-hydroxamic acid [Asp(β-HA)] residue. pnas.org The key steps are:

Thioester-Hydroxamate Coupling: An unprotected peptide-α-thioester reacts with an N-terminal Asp(β-HA)-peptide at low millimolar concentrations in water to form the O-acyl hydroxamic acid ligation product. nih.gov

O,N-Acyl Shift: The resulting "O-acyl isopeptide" rapidly rearranges through a seven-membered ring transition state to form the native amide bond. pnas.org This rearrangement can be remarkably fast, with half-lives reported to be around 15 minutes. nih.govpentelutelabmit.com

While serine was not the primary focus of these initial studies, the underlying principle is applicable. The hydroxyl group of a serine-derived compound like HOCH2CH(NH-t-Boc)CONHOBn could be acylated to form the requisite O-acyl hydroxamic acid. In contrast to Asp(β-HA), which can react directly with thioesters in water, the formation of O-acyl isopeptides from serine or threonine typically requires more highly activated acyl donors and the use of protecting groups in organic solvents. nih.govpentelutelabmit.com Once formed, this serine-based O-acyl intermediate would be poised to undergo a similar intramolecular O,N-acyl transfer to forge a new amide linkage. This ligation chemistry offers a valuable alternative to more common methods like native chemical ligation, which relies on N-terminal cysteine residues. pnas.orgnih.gov

| Step | Description | Key Features |

| 1. Acylation | The side-chain hydroxyl group of the serine hydroxamate is acylated by a peptide fragment (e.g., a peptide-α-thioester). | Forms the key O-acyl hydroxamic acid intermediate ("O-acyl isopeptide"). |

| 2. O,N-Acyl Shift | The nitrogen of the hydroxamate attacks the newly formed ester carbonyl, proceeding through a cyclic transition state. | Intramolecular rearrangement. |

| 3. Ligation Product | A stable amide bond is formed, linking the two peptide fragments. | The original hydroxamic acid is regenerated, now incorporated into the peptide backbone. |

Reactivity of the Free Hydroxyl Group on the Serine Side Chain (e.g., Esterification, Etherification, Cyclization)

The primary hydroxyl group on the serine side chain of this compound is a key site for chemical modification, enabling esterification, etherification, and intramolecular cyclization reactions.

Esterification: The hydroxyl group can be readily esterified using standard coupling methods. For N-Boc protected amino acids, esterification can be achieved by reacting the acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Another common method involves alkylation of the corresponding carboxylate salt, for instance, using an alkyl halide with a base like cesium carbonate in DMF. chemicalbook.com While these methods are typically for the C-terminal carboxyl group, similar principles apply to the side-chain hydroxyl group, often requiring activation or the use of strong acylating agents.

Etherification: The formation of an ether linkage on the serine side chain is a common strategy for protection during peptide synthesis. peptide.com For instance, a tert-butyl ether can be formed by reacting N-protected serine with isobutylene in the presence of an acid catalyst. google.com Similarly, cyclohexyl (Chx) ethers have been developed as a stable protecting group, introduced via reaction with 3-bromocyclohexene (B24779) followed by hydrogenation. rsc.org These reactions highlight the nucleophilicity of the hydroxyl group and its capability to participate in SN2-type reactions.

Cyclization: The hydroxyl group can act as an intramolecular nucleophile, attacking an activated carbonyl group to form a cyclic structure. A prominent example is the formation of a β-lactone. This transformation is often accomplished under Mitsunobu conditions (e.g., triphenylphosphine (B44618) and an azodicarboxylate like DMAD or DEAD) at low temperatures. researchgate.netcdnsciencepub.com The reaction proceeds via activation of the hydroxyl group, followed by intramolecular displacement by the carboxylate. researchgate.netcdnsciencepub.com This cyclization is a powerful tool for generating strained four-membered rings, which are valuable synthetic intermediates for creating β-substituted α-amino acids. researchgate.netwustl.edunih.gov The inherent ring strain of β-lactones makes them susceptible to ring-opening by a wide array of nucleophiles. nih.gov

| Reaction | Reagents/Conditions | Product Type |

| Esterification | Acyl chloride/anhydride (B1165640), pyridine; Carboxylic acid, DCC/EDC | Side-chain ester |

| Etherification | Alkyl halide, base (e.g., NaH); Isobutylene, acid catalyst | Side-chain ether |

| Cyclization | Triphenylphosphine (Ph3P), DEAD/DMAD (Mitsunobu reaction) | β-Lactone |

Mechanistic Insights into Amide and Hydroxamate Formation and Cleavage Pathways

Understanding the mechanisms of formation and cleavage is crucial for the strategic use of hydroxamates in synthesis.

Formation: Hydroxamic acids are most commonly synthesized via nucleophilic acyl substitution, where a carboxylic acid derivative (such as an acyl chloride or an ester) reacts with hydroxylamine (B1172632). acs.org The greater nucleophilicity of the hydroxylamine nitrogen compared to its oxygen ensures that the N-acylated product (the hydroxamic acid) is formed preferentially. acs.org

Cleavage: The cleavage of hydroxamic acids back to carboxylic acids is a significant metabolic pathway and a relevant consideration in their chemical stability. nih.gov While traditionally viewed as a simple hydrolysis, recent studies have revealed that this conversion can also be mediated by cytochrome P450 enzymes via an oxidative cleavage mechanism. nih.gov In this pathway, a peroxoferric species of the P450 enzyme acts as a nucleophile, attacking the carbonyl carbon of the hydroxamic acid. nih.gov The cleavage of the N-O bond in hydroxylamine derivatives can also be a key step in certain synthetic transformations, with various potential mechanistic pathways. researchgate.net The Lossen rearrangement is another degradation pathway where O-acylated hydroxamic acids can be converted to isocyanates. acs.org

Role of Electron Donor-Acceptor (EDA) Complexes in Photochemical Transformations

Photochemical reactions driven by the formation of Electron Donor-Acceptor (EDA) complexes offer a powerful strategy for generating radical intermediates under mild, visible-light conditions, often without the need for expensive photocatalysts. nih.govhepatochem.com

An EDA complex is a ground-state molecular aggregate formed between an electron-rich donor molecule (D) and an electron-poor acceptor molecule (A). nih.govnih.gov While the individual components may not absorb visible light, the resulting complex often does. acs.org Upon light excitation, a single-electron transfer (SET) occurs from the donor to the acceptor, generating a radical ion pair (D•+, A•−). hepatochem.com To be synthetically useful, this process must be followed by an irreversible step that outcompetes the unproductive back electron transfer. hepatochem.com

This strategy could be applied to transformations of (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide. For instance, the hydroxamic acid could be converted to an N-acyloxy derivative, which can act as an electron acceptor. nih.gov In the presence of a suitable electron donor (e.g., a Hantzsch ester or an amine), an EDA complex could form. nih.gov Visible light irradiation would then trigger the SET event, leading to the fragmentation of the N–O bond to generate an acyl radical or related species, which could then participate in various C-C or C-heteroatom bond-forming reactions. nih.gov The formation of EDA complexes can be integrated into catalytic cycles, where an organocatalyst activates a substrate to trigger complex formation, enabling asymmetric transformations. hepatochem.comacs.org

Influence of Protecting Groups on Reaction Selectivity and Kinetics

The protecting groups in (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide—the tert-butoxycarbonyl (Boc) group on the amine and the benzyl (Bn) group on the hydroxamate oxygen—exert significant control over the molecule's reactivity, selectivity, and reaction kinetics.

The N-tert-butoxycarbonyl (Boc) Group:

Steric Hindrance: The bulky tert-butyl group provides considerable steric shielding to the α-amino group and the adjacent stereocenter, influencing the approach of reagents and potentially directing the stereochemical outcome of reactions.

Electronic Effects: As an electron-withdrawing carbamate, the Boc group decreases the nucleophilicity of the α-amino nitrogen, preventing unwanted side reactions such as self-condensation.

Stability and Cleavage: The Boc group is stable under a wide range of conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which allows for selective deprotection. peptide.com This orthogonality is fundamental to its use in multi-step peptide synthesis. sigmaaldrich.com Its presence can influence the kinetics of adjacent group reactions; for example, the nature of the N-terminal protecting group has been shown to be independent of cyclic urethane (B1682113) formation from serine residues in some solid-phase syntheses. nih.gov

The O-Benzyl (Bn) Group:

Stability: The benzyl group on the hydroxamate oxygen is relatively stable to the acidic and basic conditions commonly used in peptide synthesis. rsc.org It is typically removed by catalytic hydrogenation.

Electronic and Steric Influence: The benzyloxy group modifies the electronic properties of the hydroxamate moiety. It also provides steric bulk around the hydroxamate, which can influence how it interacts with coupling partners or catalysts. The rate of rearrangement of N-alkyl-O-acyl hydroxamic acids is affected by the electronic nature of the O-acyl group, with electron-withdrawing groups increasing the rate. rsc.org A similar electronic influence can be expected from substituents on the O-benzyl group.

The combination of these protecting groups allows for precise control over which functional group reacts. For instance, the hydroxyl group can be selectively modified while the amine and hydroxamate functionalities remain protected. The differential stability of the Boc (acid-labile) and Bn (hydrogenolysis-labile) groups allows for sequential deprotection, a cornerstone of modern synthetic strategy.

| Protecting Group | Location | Key Influences | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | α-Amino group | Steric hindrance, reduces nucleophilicity of the amine, protects against racemization. | Strong acid (e.g., TFA). |

| Benzyl (Bn) | Hydroxamate oxygen | Steric and electronic effects on the hydroxamate, provides stability. | Catalytic Hydrogenation (e.g., H2, Pd/C). |

Intramolecular Cyclization Mechanisms (e.g., β-lactone formation from serine derivatives)

The intramolecular cyclization of N-protected serine derivatives to form β-lactones is a well-studied transformation that provides valuable chiral building blocks. acs.org The mechanism, particularly under Mitsunobu conditions, has been elucidated through isotopic labeling studies. researchgate.netcdnsciencepub.com

The key findings from these mechanistic investigations are:

Hydroxy Group Activation: The reaction proceeds through the activation of the side-chain hydroxyl group, not the carboxylic acid. researchgate.netcdnsciencepub.com The triphenylphosphine attacks the azodicarboxylate, forming a phosphonium (B103445) salt. This species then activates the primary alcohol of the serine derivative.

Intramolecular SN2 Attack: The carboxylate anion then acts as an intramolecular nucleophile, attacking the activated C-3 carbon (the methylene (B1212753) group of the side chain). researchgate.net

Inversion of Stereochemistry: This intramolecular cyclization occurs via an SN2 mechanism, which results in the inversion of the configuration at the C-3 position. researchgate.netcdnsciencepub.com

Oxygen Atom Fate: Deuterium and oxygen-18 labeling experiments have confirmed that the oxygen atom from the original hydroxyl group is lost during the lactonization, while both oxygen atoms from the carboxyl group are retained in the final β-lactone product. researchgate.netcdnsciencepub.com

This 4-exo-tet cyclization mechanism is in contrast to the cyclization of more sterically hindered β-hydroxy acids, which tend to proceed via activation of the carboxy group. researchgate.net The resulting β-lactone is a strained ring that can be opened by various nucleophiles. The site of attack depends on the conditions; aqueous base typically attacks the carbonyl carbon, while acidic hydrolysis primarily involves the attack of water at the C-3 methylene carbon. researchgate.netcdnsciencepub.com

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-N-(benzyloxy)propanamide |

| Boc | tert-Butoxycarbonyl |

| Bn | Benzyl |

| Asp(β-HA) | Aspartic acid-β-hydroxamic acid |

| DCC | Dicyclohexylcarbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| DMAD | Dimethyl azodicarboxylate |

| DEAD | Diethyl azodicarboxylate |

| TFA | Trifluoroacetic acid |

| Chx | Cyclohexyl |

| Ph3P | Triphenylphosphine |

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as Building Blocks in Peptide and Peptidomimetic Synthesis

The structure of HOCH2CH(NH-t-Boc)CONHOBn is fundamentally derived from the amino acid L-serine, making it an ideal starting material for the synthesis of modified peptides and peptidomimetics. The protected functional groups allow for its controlled incorporation into peptide chains using standard synthetic methodologies.

Role in Native Chemical Ligation and Other Bioconjugation Strategies for Complex Peptide Construction

Native Chemical Ligation (NCL) is a powerful technique for constructing large peptides and proteins by joining two unprotected peptide fragments. nih.govnih.gov The process involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. nih.gov While this compound does not directly participate in the NCL reaction mechanism, its role is that of a specialized building block for one of the peptide fragments prior to the ligation step.

The compound can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). After its integration, the benzyl (B1604629) (Bn) and Boc protecting groups can be selectively removed to unmask the hydroxamate and amine functionalities, respectively. The resulting N-hydroxy peptide fragment can then be utilized in further bioconjugation strategies. The hydroxamic acid moiety, in particular, offers a unique handle for subsequent modifications or for its intrinsic metal-chelating properties within the final complex peptide.

| Strategy | Role of this compound | Key Feature |

| Peptide Fragment Synthesis | Serves as a protected N-hydroxy serine residue for incorporation via SPPS. | Orthogonal protecting groups (Boc and Bn) allow for controlled deprotection. |

| Bioconjugation | The deprotected hydroxamate can act as a nucleophile or a metal-chelating site. | Provides a unique functional handle not present in the 20 proteinogenic amino acids. |

| Complex Peptide Assembly | Enables the creation of peptide segments with embedded N-hydroxy functionalities prior to NCL. | Allows for the synthesis of complex proteins with site-specific modifications. |

Synthesis of N-Hydroxy Peptides and Peptide Analogues for Conformational Studies

N-hydroxy peptides (NHPs) are a class of peptidomimetics where one or more amide bonds in the peptide backbone are replaced by an N-hydroxy amide linkage. rsc.orgrsc.org This modification significantly alters the electronic and conformational properties of the peptide. This compound is a direct precursor to N-hydroxy serine-containing peptides.

The introduction of an N-hydroxy group can enhance proteolytic stability and modulate hydrogen bonding patterns. rsc.org Studies have shown that backbone N-hydroxylation can be accommodated within β-strand regions of a peptide hairpin without an energetic penalty and can even enhance β-hairpin stability. rsc.org This contrasts with other modifications like N-methylation, which can be disruptive. The ability to synthesize N-hydroxy peptides using building blocks like this compound facilitates detailed conformational studies using techniques like NMR and circular dichroism, providing insights into peptide folding and stability. nih.gov

Precursors for Complex Natural Products and Medicinal Chemistry Scaffolds

The structural motifs present in this compound are found in various biologically active molecules. This makes it a valuable starting material for the total synthesis of natural products and for the development of new therapeutic agents.

Approaches to Siderophores and Their Analogues

Siderophores are small molecules synthesized and secreted by bacteria to scavenge for iron, which is essential for their growth. nih.gov A major class of siderophores utilizes hydroxamate groups to chelate ferric iron (Fe³⁺) with high affinity. nih.govresearchgate.net The core structure of this compound, being a protected serine hydroxamate, is an excellent starting point for the chemical synthesis of siderophore analogues. nih.gov

Synthetic strategies can involve coupling the deprotected amine of the serine backbone with other hydroxamate-containing building blocks or carboxylic acids to create multidentate ligands that mimic natural siderophores like desferrioxamine B. researchgate.net These synthetic analogues are used to study iron transport mechanisms in bacteria and to develop novel antibiotics that interfere with this crucial nutrient uptake pathway.

| Siderophore Class | Key Chelating Group | Relevance of this compound |

| Hydroxamates | R-N(OH)-C(=O)-R' | Direct precursor to the key functional group. |

| Catecholates | 1,2-dihydroxybenzene | Can be conjugated to the serine backbone. |

| α-Hydroxycarboxylates | R-CH(OH)-COOH | The serine alcohol can be a synthetic handle. |

Derivatization for Enzyme Inhibitor Design (e.g., as zinc-binding motifs in HDAC inhibitors)

The hydroxamic acid functional group is a well-established zinc-binding group (ZBG) and is a critical component in the design of many enzyme inhibitors. nih.gov A prominent example is its use in histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. mdpi.com HDACs are zinc-dependent enzymes, and the hydroxamate moiety chelates the zinc ion in the enzyme's active site, leading to inhibition. nih.govsemanticscholar.org

This compound serves as a scaffold for developing such inhibitors. After deprotection of the benzyl group, the resulting hydroxamic acid acts as the ZBG. The rest of the molecule, including the serine backbone and the protected amine, can be further elaborated to create the "linker" and "capping group" of the HDAC inhibitor, which provide selectivity and additional interactions with the enzyme. researchgate.net For instance, the free amine can be acylated with various aromatic or aliphatic groups to target specific isoforms of HDACs. The inherent chirality of the serine backbone can also be exploited to achieve stereospecific binding in the enzyme's active site.

Development of Chiral Synthons for Asymmetric Synthesis and Stereoselective Transformations

Chirality is a fundamental aspect of molecular biology, and the synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry. Derived from the chiral pool amino acid L-serine, this compound is a valuable chiral synthon. Its multiple, orthogonally protected functional groups allow for a variety of stereoselective transformations.

The primary alcohol can be oxidized to an aldehyde for chain extension reactions or converted into a leaving group for nucleophilic substitution. The protected amine and hydroxamate groups control the reactivity at other positions, allowing for highly specific chemical manipulations. This compound can be used as a starting material for the stereoselective synthesis of other complex chiral molecules, such as amino sugars, alkaloids, and other non-proteinogenic amino acids, where the stereocenter from the original serine is preserved throughout the synthetic sequence. sigmaaldrich.com

Advanced Spectroscopic and Theoretical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis and stereochemical assignment of flexible molecules like N-(tert-Butoxycarbonyl)-O-benzyl-L-serine hydroxamate. The spatial arrangement of atoms and the stereochemistry at the α-carbon can be elucidated by analyzing various NMR parameters.

Conformational Analysis: The conformation of the serine backbone and the orientation of the side chain are influenced by non-covalent interactions, such as intramolecular hydrogen bonds. The analysis of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data provides critical insights.

Chemical Shifts: The chemical shifts of the amide proton (NH), the α-proton (Hα), and the β-protons (Hβ) are particularly sensitive to the local electronic environment and, by extension, to the molecular conformation. For instance, the involvement of the amide NH in a hydrogen bond typically results in a downfield shift of its resonance signal.

Coupling Constants: The three-bond coupling constant between the α-proton and the β-protons (³Jαβ) can be used to determine the dihedral angle (χ1) around the Cα-Cβ bond using the Karplus equation. This helps to define the rotameric state of the serine side chain (gauche+, gauche-, anti). Similarly, the coupling between the amide proton and the α-proton (³JNHα) provides information about the backbone dihedral angle φ.

Nuclear Overhauser Effect (NOE): Through-space interactions between protons that are close in proximity (typically < 5 Å) can be detected using 2D NMR experiments like NOESY or ROESY. The presence of NOE cross-peaks between specific protons, for example, between the amide proton and side-chain protons, can confirm folded or extended conformations.

Stereochemical Assignment: The stereochemistry of the α-carbon is retained from the L-serine precursor. NMR techniques can confirm this assignment, especially when compared to the corresponding D-isomer. Chiral shift reagents or the derivatization with a chiral agent can be used to resolve enantiomers and confirm the stereochemical integrity of the compound. For complex structures, advanced techniques like ¹H-¹⁵N HSQC can provide further resolution and information about the electronic environment of the nitrogen atoms in the backbone and hydroxamate group. protein-nmr.org.uk

The following table summarizes typical ¹H NMR chemical shifts for the core structure, although specific values can vary with solvent and temperature.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| t-Boc (9H) | ~1.4 | singlet |

| Hβ (2H) | 3.5 - 4.0 | multiplet |

| Hα (1H) | 4.2 - 4.6 | multiplet |

| NH (1H) | 5.0 - 6.0 | doublet |

| Benzyl (B1604629) CH₂ (2H) | ~5.0 | singlet |

| Aromatic (5H) | 7.2 - 7.4 | multiplet |

| Hydroxamate NH (1H) | Variable | broad singlet |

| Hydroxamate OH (1H) | Variable | broad singlet |

Infrared (IR) Spectroscopy for Characterization of Hydrogen Bonding Interactions and Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying functional groups and characterizing hydrogen bonding within N-(tert-Butoxycarbonyl)-O-benzyl-L-serine hydroxamate. The vibrational frequencies of specific bonds are sensitive to their environment, particularly their involvement in hydrogen bonds.

Functional Group Analysis: The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups:

O-H and N-H Stretching: The presence of hydroxyl (from the serine side chain and the hydroxamic acid) and amide/amine groups results in absorption bands in the 3500-3200 cm⁻¹ region. A sharp peak around 3400 cm⁻¹ is often indicative of a free N-H stretch, while broader bands at lower frequencies suggest hydrogen-bonded N-H and O-H groups. spectroscopyonline.com

C=O Stretching: Two distinct carbonyl stretching bands are expected. The urethane (B1682113) carbonyl of the Boc group typically appears around 1715-1690 cm⁻¹. The hydroxamate carbonyl (Amide I band) is expected in the 1680-1630 cm⁻¹ region. spectroscopyonline.com The exact position of these bands can shift depending on hydrogen bonding interactions.

N-H Bending: The amide N-H bending vibration (Amide II band) is typically observed around 1550-1510 cm⁻¹.

Hydrogen Bonding Interactions: Intramolecular hydrogen bonds can form between the serine side-chain hydroxyl group (donor) and the carbonyl oxygen of the Boc group or the hydroxamate group (acceptors). Similarly, the amide N-H can act as a donor. The formation of these hydrogen bonds leads to a broadening and a red-shift (shift to lower wavenumber) of the stretching frequencies of the involved donor groups (O-H and N-H). By comparing spectra in non-polar solvents (which favor intramolecular H-bonds) with those in polar, hydrogen-bonding solvents (which compete for H-bond sites), the nature of these interactions can be inferred. amolf.nlnih.gov

| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| O-H stretch (serine side chain) | 3500-3200 (broad) | Position and shape depend on H-bonding |

| N-H stretch (amide) | 3400-3200 | Can be sharp (free) or broad (H-bonded) |

| C-H stretch (aromatic/aliphatic) | 3100-2850 | |

| C=O stretch (Boc) | 1715-1690 | |

| C=O stretch (hydroxamate) | 1680-1630 | Lower frequency indicates stronger H-bonding |

| N-H bend (amide) | 1550-1510 | |

| C-O stretch | 1250-1000 | Multiple bands expected |

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation of Synthetic Intermediates and Products

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for the precise mass determination and structural elucidation of synthetic products like N-(tert-Butoxycarbonyl)-O-benzyl-L-serine hydroxamate.

Precise Mass Determination: HRMS provides the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with high accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental composition, confirming that the correct product has been synthesized.

Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. For HOCH2CH(NH-t-Boc)CONHOBn, key fragmentation pathways include:

Loss of the Boc group: The tert-butoxycarbonyl group is highly labile and readily fragments through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) via the elimination of carbon dioxide and isobutylene. nih.govniscpr.res.innih.gov This is often the most prominent fragmentation pathway in positive-ion mode.

Cleavage of the Hydroxamate Bond: The N-O bond in the hydroxamate moiety is relatively weak and can cleave, providing information about the two sides of the functional group.

Backbone Fragmentation: Cleavages along the serine backbone can also occur, leading to b- and y-type ions, similar to peptide fragmentation, which helps to confirm the amino acid core.

The analysis of these fragmentation patterns allows for the detailed structural confirmation of the target molecule and the identification of any synthetic intermediates or side products. Soft ionization techniques are crucial to minimize in-source fragmentation and preserve the molecular ion for MS/MS analysis. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

Computational chemistry provides powerful insights into the structure, stability, and reactivity of N-(tert-Butoxycarbonyl)-O-benzyl-L-serine hydroxamate at an atomic level, complementing experimental data.

Elucidation of Hydroxamic Acid Ionization Modes and Stability in Different Phases

Hydroxamic acids are weak acids and can be deprotonated at either the nitrogen or the oxygen atom of the -CONHOH group. Density Functional Theory (DFT) calculations can be employed to determine the preferred site of ionization and the stability of the resulting conjugate bases in both the gas phase and in solution (using solvent models like the Polarizable Continuum Model, PCM).

Theoretical studies on hydroxamic acids have shown that in the gas phase, N-deprotonation is often thermodynamically favored. However, in aqueous solution, solvation effects can stabilize the O-deprotonated anion (hydroxamate) more effectively, making it the dominant species. DFT calculations can predict the proton affinities of the nitrogen and oxygen atoms and the relative energies of the two possible anions, providing a fundamental understanding of the acid-base chemistry of the molecule.

Investigation of Adsorption Mechanisms and Selectivity in Material Science Applications (e.g., mineral flotation)

Hydroxamic acids are known for their ability to chelate metal ions, a property exploited in applications like mineral flotation where they act as "collectors," binding to specific mineral surfaces and rendering them hydrophobic. Computational methods are used to study these interactions at the molecular level.

Density Functional Theory (DFT): DFT calculations can model the adsorption of the hydroxamate molecule onto a mineral surface (represented by a slab or cluster model). By calculating the binding energy, geometry of the adsorbed complex, and analyzing the electronic structure (e.g., charge transfer), researchers can understand the nature of the chemical bonds formed between the hydroxamate's oxygen atoms and the metal ions on the mineral surface. This allows for the prediction of selectivity for different minerals.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the hydroxamate collector at the mineral-water interface. These simulations provide insights into how the molecule approaches the surface, displaces water molecules, and adopts a stable adsorbed conformation. MD can also be used to study the collective behavior of many collector molecules and their effect on the surface's hydrophobicity over time. nih.govmdpi.com

Prediction of Conformational Preferences and Intramolecular Hydrogen Bonding Networks

As a flexible molecule, N-(tert-Butoxycarbonyl)-O-benzyl-L-serine hydroxamate can adopt numerous conformations. DFT calculations are highly effective in predicting the most stable conformers and the intricate network of intramolecular hydrogen bonds that stabilize them. nih.govresearchgate.netbohrium.com

By systematically rotating the key dihedral angles (φ, ψ, and χ) of the molecule and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These calculations can quantify the energetic stabilization provided by specific intramolecular hydrogen bonds, such as:

O-H···O=C (serine hydroxyl to Boc or hydroxamate carbonyl)

N-H···O-H (amide to serine hydroxyl)

These theoretical predictions of stable conformers can then be compared with experimental data from NMR and IR spectroscopy to build a comprehensive model of the molecule's structure in different environments. nih.govresearchgate.netresearchgate.net

Future Research Trajectories and Methodological Innovations

Development of Greener and More Sustainable Synthetic Routes for Hydroxamate Synthesis

The chemical industry's growing emphasis on environmental responsibility is steering research towards the development of more sustainable synthetic methods. Traditional routes to hydroxamic acids often rely on stoichiometric activating agents and organic solvents, which can generate significant waste. Future research into the synthesis of N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide will likely focus on greener alternatives that minimize environmental impact.

Key areas of investigation will include:

Enzymatic Synthesis: The use of enzymes, such as lipases, amidases, or genetically engineered enzymes, offers a highly selective and environmentally benign approach to hydroxamate synthesis. These biocatalytic methods can operate under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. Research in this area would focus on identifying or engineering enzymes capable of efficiently coupling the parent carboxylic acid or its simple ester with N-benzyloxyhydroxylamine.

Renewable Starting Materials: A significant advancement would be the development of synthetic pathways that utilize starting materials derived from renewable feedstocks. This could involve the biocatalytic production of the amino acid precursor or the use of green solvents derived from biomass.

Below is a prospective comparison of traditional versus greener synthetic routes for N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide.

| Feature | Traditional Route (e.g., Acyl Chloride) | Prospective Greener Route (e.g., Enzymatic) |

| Solvent | Dichloromethane (B109758), Tetrahydrofuran | Water, Buffer solutions |

| Activating Agent | Oxalyl chloride, Thionyl chloride | None (Enzyme-mediated) |

| Byproducts | HCl, SO2, Stoichiometric salts | Minimal (ideally only water) |

| Reaction Conditions | Often requires anhydrous conditions and inert atmospheres | Mild temperature and pH |

| Atom Economy | Lower | Higher |

Exploration of Novel Reactivity and Cascade Reactions Involving the Hydroxamate Moiety

The hydroxamate functional group is a versatile moiety known for its ability to chelate metal ions, but its reactivity extends beyond this. Future research is expected to delve into novel transformations and cascade reactions involving the hydroxamate group of N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide, leading to the synthesis of complex molecular architectures.

Potential areas of exploration include:

Metalla-Pinner Reactions: A novel mode of reactivity for hydroxamic acids involves a metalla-Pinner type reaction, which has been observed with platinum nitrile complexes. Investigating the reactivity of N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide in the presence of various transition metal complexes could unveil new pathways to imino complexes and other nitrogen-containing heterocycles.

Lossen Rearrangement: The Lossen rearrangement of hydroxamic acids to isocyanates is a well-known transformation. Future work could focus on developing catalytic and milder conditions for this rearrangement, and then trapping the resulting isocyanate in intramolecular or intermolecular cascade reactions to build complex heterocyclic scaffolds. The presence of the adjacent protected amino and hydroxyl groups in N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide could be exploited to direct these cascade reactions in a stereoselective manner.

Catalytic Cascade Reactions: Designing multi-step, one-pot reactions that involve the hydroxamate moiety is a promising avenue for increasing synthetic efficiency. For example, a sequence could be envisioned where the hydroxamate directs a metal-catalyzed C-H activation on a neighboring group, followed by a cyclization event.

A hypothetical cascade reaction involving N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide is outlined below.

| Step | Reaction Type | Intermediate/Product | Potential Catalyst |

| 1 | Directed C-H Activation | Organometallic intermediate | Palladium(II) or Rhodium(III) |

| 2 | Intramolecular Cyclization | Lactam or other heterocycle | Lewis Acid or Base |

| 3 | Rearrangement/Further Transformation | Complex polycyclic structure | Thermal or Photochemical |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. For the production of N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide, especially if it were to be used as a key intermediate in a larger-scale process, flow chemistry presents a significant opportunity.

Future research in this area would likely involve:

Development of Flow-Based Synthesis: Designing a continuous flow process for the synthesis of N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide from its precursors. This would involve optimizing parameters such as flow rate, temperature, and residence time to maximize yield and purity. The use of microreactors can lead to faster reaction times and better heat and mass transfer compared to batch processes.

Automated Reaction Optimization: The integration of automated systems with flow reactors allows for high-throughput screening of reaction conditions. Machine learning algorithms can be employed to rapidly identify the optimal parameters for the synthesis, significantly accelerating the development process.

In-line Analysis and Purification: Incorporating in-line analytical techniques, such as HPLC or NMR, into a flow setup would enable real-time monitoring of the reaction progress. This can be coupled with automated purification systems to create a fully integrated and autonomous production platform.

A comparison of batch versus flow synthesis for the preparation of N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide highlights the potential advantages of the latter.

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending run time |

| Safety | Handling of large volumes of hazardous reagents | Smaller reaction volumes, better heat dissipation |

| Reproducibility | Can be variable between batches | High, due to precise control of parameters |

| Reaction Time | Often hours to days | Minutes to hours |

| Process Control | Limited | Precise control over temperature, pressure, and mixing |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity and Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide, computational methods can be employed to predict its properties and to design novel derivatives with specific, tailored functionalities.

Future research directions in this domain include:

Predicting Reactivity: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reactivity of the hydroxamate moiety in N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide. This can help in understanding reaction mechanisms and in predicting the outcomes of new reactions.

Designing Novel Catalysts: Computational screening of potential catalysts for the synthesis or transformation of N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide can accelerate the discovery of more efficient and selective catalytic systems.

Structure-Based Design of Derivatives: If N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide is to be used as a scaffold for the development of biologically active molecules, computational tools like molecular docking and molecular dynamics simulations can be used to design derivatives with high affinity and selectivity for a specific biological target. This approach has been successfully used in the design of hydroxamic acid-based enzyme inhibitors.

The following table outlines a hypothetical computational workflow for the design of a novel derivative of N-benzyloxy-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide.

| Step | Computational Method | Objective |

| 1 | Target Identification and Binding Site Analysis | Identify a biological target and characterize its active site |

| 2 | Molecular Docking | Screen a virtual library of derivatives for potential binding affinity |

| 3 | Molecular Dynamics (MD) Simulations | Evaluate the stability of the ligand-protein complex over time |

| 4 | Free Energy Calculations (e.g., MM-PBSA) | Estimate the binding free energy to rank potential derivatives |

| 5 | ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties |

Q & A

Q. How does the OBn group influence catalytic hydrogenation efficiency in downstream applications?

- Methodology : Compare hydrogenolysis rates (Pd/C, H₂ at 1 atm) with and without OBn. The electron-withdrawing t-Boc group slightly accelerates OBn cleavage. Quantify residual benzyl groups via GC-MS post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.